molecular formula C25H30N2O5 B357120 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636988-88-0

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B357120
M. Wt: 438.5g/mol
InChI Key: TWSLEUPJDUCVJU-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one' involves the condensation of 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with dimethylamine and subsequent cyclization to form the pyrrole ring. The benzoyl group is introduced through Friedel-Crafts acylation, and the hydroxy group is introduced through reduction of the corresponding ketone intermediate.

Starting Materials
3-methoxy-4-propoxybenzaldehyde, ethyl acetoacetate, dimethylamine, benzoyl chloride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, petroleum ethe

Reaction
Step 1: Condensation of 3-methoxy-4-propoxybenzaldehyde and ethyl acetoacetate in the presence of acetic acid and catalytic hydrochloric acid to form 3-methoxy-4-propoxychalcone., Step 2: Michael addition of dimethylamine to 3-methoxy-4-propoxychalcone in the presence of sodium hydroxide to form 1-(2-(dimethylamino)ethyl)-3-methoxy-4-propoxychalcone., Step 3: Cyclization of 1-(2-(dimethylamino)ethyl)-3-methoxy-4-propoxychalcone in the presence of sodium ethoxide to form 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one., Step 4: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride in the presence of aluminum chloride to form the corresponding benzoyl intermediate., Step 5: Reduction of the benzoyl intermediate using sodium borohydride in the presence of acetic acid to form the final product, 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one.

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-15-32-19-12-11-18(16-20(19)31-4)22-21(23(28)17-9-7-6-8-10-17)24(29)25(30)27(22)14-13-26(2)3/h6-12,16,22,28H,5,13-15H2,1-4H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSLEUPJDUCVJU-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1H-pyrrol-2(5H)-one

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